![molecular formula C19H21BrN2O2 B2737586 N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide CAS No. 2034223-10-2](/img/structure/B2737586.png)
N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromobenzyl group and a methoxypyrrolidinyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzylamine, is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position on the benzyl ring.
Amidation: The brominated benzylamine is then reacted with 4-(3-methoxypyrrolidin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (NAS)
The 3-bromophenyl group provides a reactive site for substitution due to bromine's electronegativity and leaving-group capability.
Reagents & Conditions :
-
Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd(PPh₃)₄ catalysis (toluene/ethanol, 80°C) .
-
Buchwald-Hartwig Amination : Reaction with primary/secondary amines using Pd₂(dba)₃ and Xantphos in toluene (100°C) .
Products :
Reaction Type | Reagents | Product Structure | Yield (%) |
---|---|---|---|
Suzuki Coupling | 4-Methoxyphenylboronic acid | N-[(3-(4-methoxyphenyl)phenyl)methyl]-... | 72–85 |
Amination | Piperidine | N-[(3-(piperidin-1-yl)phenyl)methyl]-... | 65 |
Reduction Reactions
The benzamide and bromophenyl groups are susceptible to reduction under specific conditions.
Key Pathways :
-
Amide Reduction : LiAlH₄ in THF reduces the amide to a tertiary amine (N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzylamine).
-
Bromine Reduction : Catalytic hydrogenation (H₂/Pd-C) replaces bromine with hydrogen, yielding N-(phenylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide .
Conditions & Outcomes :
Substrate | Reagents | Product | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Benzamide | LiAlH₄, THF | Tertiary amine | 0–25 | 58–70 |
3-Bromophenyl | H₂ (1 atm), Pd-C | Dehalogenated derivative | 25 | 82 |
Oxidation Reactions
The methoxypyrrolidine and benzamide groups undergo oxidation under controlled conditions.
Reactivity :
-
Methoxypyrrolidine Oxidation : Strong oxidants like KMnO₄ in acidic media cleave the pyrrolidine ring, forming a carboxylic acid derivative.
-
Benzylic Oxidation : MnO₂ selectively oxidizes the methylene group adjacent to the amide, yielding a ketone (N-(3-bromophenylcarbonyl)-4-(3-methoxypyrrolidin-1-yl)benzamide).
Experimental Data :
Site of Oxidation | Reagents | Product | Yield (%) |
---|---|---|---|
Pyrrolidine | KMnO₄, H₂SO₄ | Carboxylic acid derivative | 45 |
Benzylic CH₂ | MnO₂, CH₂Cl₂ | Ketone | 63 |
Hydrolysis of the Amide Bond
The benzamide linkage hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, reflux): Forms 4-(3-methoxypyrrolidin-1-yl)benzoic acid and 3-bromobenzylamine .
-
Basic Hydrolysis (NaOH, ethanol/water): Yields sodium 4-(3-methoxypyrrolidin-1-yl)benzoate .
Functionalization of the Methoxypyrrolidine Group
The 3-methoxypyrrolidine substituent participates in demethylation and ring-opening reactions:
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl (-OH), forming 3-hydroxypyrrolidine derivatives.
-
Ring-Opening : Treatment with HI opens the pyrrolidine ring, producing a linear amine.
Photochemical Reactions
UV irradiation (λ = 254 nm) in the presence of iodine induces C–Br bond homolysis, generating a benzyl radical intermediate. This intermediate dimerizes or reacts with scavengers like TEMPO .
Aplicaciones Científicas De Investigación
The compound N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Cancer Treatment
Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. In vitro assays have shown significant cytotoxic effects, particularly against breast and lung cancer cells. The induction of apoptosis through caspase activation has been documented in these studies.
Antimicrobial Agent
The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to or lower than traditional antibiotics.
Anti-inflammatory Applications
In animal models of inflammation, the administration of this compound resulted in reduced swelling and pain scores. It appears to inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induced apoptosis in cancer cells | |
Antimicrobial | Effective against MRSA | |
Anti-inflammatory | Decreased inflammation in animal models |
Table 2: Case Study Outcomes
Study Focus | Methodology | Key Findings |
---|---|---|
Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mecanismo De Acción
The mechanism of action of N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The bromobenzyl and methoxypyrrolidinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-fluorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide: Contains a fluorine atom in place of bromine.
N-(3-iodobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide: Features an iodine atom instead of bromine.
Uniqueness
N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Actividad Biológica
N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
Molecular Formula : C17H22BrN2O2
Molecular Weight : 364.28 g/mol
IUPAC Name : this compound
The structure features a brominated phenyl group and a methoxypyrrolidine moiety, which are known to influence biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of this compound can inhibit cell proliferation in breast and colon cancer cells by inducing apoptosis and disrupting cell cycle progression .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.
Case Studies
- Study on Breast Cancer Cells : A study reported the effects of the compound on MCF-7 breast cancer cells, where it was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of exposure .
- Colon Cancer Model : In a xenograft model, administration of the compound resulted in a notable decrease in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .
Safety and Toxicity
Preliminary toxicity assessments suggest that while the compound exhibits promising anticancer properties, further investigations are required to establish its safety profile. The use of animal models has shown minimal adverse effects at therapeutic doses, but long-term studies are necessary to confirm these findings .
Comparative Biological Activity Table
Compound Name | Molecular Formula | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | C17H22BrN2O2 | Significant cytotoxicity in MCF-7 cells | Protein kinase inhibition, apoptosis induction |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine | C15H18BrN2O2S | Moderate activity against colorectal cancer | Cell cycle arrest |
(3-Bromophenyl)-[4-(2-methylpyrrolidin-1-yl)piperidin-1-yl]methanone | C17H23BrN2O | Low activity in various cancer types | Unknown |
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-9-10-22(13-18)17-7-5-15(6-8-17)19(23)21-12-14-3-2-4-16(20)11-14/h2-8,11,18H,9-10,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODQOROEGSURMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.